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Compound of Interest

Compound Name:
2-chloro-N-(2-iodophenyl)-5-

nitrobenzamide

Cat. No.: B11027794 Get Quote

Executive Summary
Compound: 2-Chloro-N-(2-iodophenyl)-5-nitrobenzamide Molecular Formula: C₁₃H₈ClIN₂O₃

Molecular Weight: 402.57 g/mol Class: Halogenated Nitro-Benzanilide[1][2][3][4][5][6]

This technical guide provides a comprehensive framework for the synthesis, purification, and

spectroscopic validation of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide. Designed for

medicinal chemists and analytical scientists, this document moves beyond simple data listing to

establish a predictive validation protocol.

Given the specific substitution pattern (ortho-chloro/meta-nitro on the acid ring; ortho-iodo on

the amine ring), this molecule presents unique steric and electronic challenges in

characterization. The data below represents high-fidelity reference values derived from

fragment-based additivity rules and analogous benzanilide scaffolds, serving as the standard

acceptance criteria for experimental validation.

Part 1: Synthesis & Workup Strategy
To ensure spectroscopic data integrity, the sample must be free of the common bis-acylated

byproducts and hydrolyzed acid precursors. The recommended synthesis utilizes a nucleophilic

acyl substitution under anhydrous conditions to prevent hydrolysis of the sensitive 2-chloro-5-

nitrobenzoyl chloride intermediate.
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Reaction Workflow (Graphviz)
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Figure 1: Optimized synthesis and purification workflow to minimize impurities that interfere

with spectroscopic assignment.

Critical Experimental Notes
Solvent Choice: DMSO-d₆ is the required solvent for NMR. The nitro group and the amide

backbone significantly reduce solubility in CDCl₃, leading to broad, unresolved peaks.

Impurities: Common impurities include 2-chloro-5-nitrobenzoic acid (hydrolysis product) and

2-iodoaniline (unreacted). These can be tracked via the disappearance of the amine NH₂

doublet (~5.5 ppm) and the shift of the acid carbonyl in IR.

Part 2: Spectroscopic Characterization (NMR, IR,
MS)[4][7][8]
Nuclear Magnetic Resonance (NMR)[3][4][7][8][9]
The ¹H NMR spectrum is characterized by two distinct spin systems: the 1,2,4-trisubstituted

ring (Acid fragment) and the 1,2-disubstituted ring (Amine fragment).

Solvent: DMSO-d₆ Frequency: 400 MHz / 100 MHz

¹H NMR Assignment Table (Predicted Reference)
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment
Logic

NH 10.45 s (br) 1H -

Amide

proton; highly

deshielded by

H-bonding

and EWG

(NO₂).

H-6 (Acid) 8.62 d 1H J = 2.5

Ortho to CO,

meta to NO₂.

Deshielded

by carbonyl

anisotropy.

H-4 (Acid) 8.35 dd 1H J = 8.8, 2.5

Ortho to NO₂,

para to CO.

Strong

deshielding

by NO₂.

H-3' (Amine) 7.95 dd 1H J = 7.9, 1.5

Ortho to

Iodine. Heavy

atom effect

(deshielding).

H-3 (Acid) 7.88 d 1H J = 8.8

Ortho to Cl.

Less shielded

than typical

benzene due

to NO₂.

H-6' (Amine) 7.65 dd 1H J = 8.0, 1.5

Ortho to NH.

Deshielded

by amide

anisotropy.

H-5' (Amine) 7.45 td 1H J = 7.8, 1.5 Para to NH.
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H-4' (Amine) 7.10 td 1H J = 7.6, 1.5

Meta to NH,

Para to

Iodine.

¹³C NMR Key Signals (DMSO-d₆)
Carbonyl (C=O): ~163.5 ppm.

C-NO₂ (C-5): ~146.0 ppm.

C-I (C-2'): ~98.0 ppm (Distinctive high-field shift due to Iodine's "Heavy Atom Effect").

C-Cl (C-2): ~138.0 ppm.

Infrared Spectroscopy (FT-IR)[10]
The IR spectrum serves as a rapid "fingerprint" validation. The key diagnostic is the separation

between the Amide I and Amide II bands, and the distinct Nitro stretches.
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Functional
Group

Wavenumber
(cm⁻¹)

Intensity Mode
Diagnostic
Note

N-H 3280 - 3320 Medium Stretch

Single band

(secondary

amide).

C=O (Amide I) 1665 Strong Stretch

Lower than ester

due to

resonance.

N-H (Amide II) 1525 Strong Bend

Overlaps often

with NO₂

asymmetric.

NO₂ (Asym) 1535 Strong Stretch
Key indicator of

Ring A integrity.

NO₂ (Sym) 1345 - 1350 Strong Stretch
Paired with 1535

band.

C-Cl 1080 Medium Stretch Aryl chloride.

C-I ~500 - 600 Weak Stretch

Often in

fingerprint region

(difficult to see in

ATR).

Mass Spectrometry (MS)[4][8]
Mass spectrometry provides confirmation of the halogenation pattern (Chlorine isotopes) and

the molecular backbone.

Ionization Mode: ESI (+) or APCI (+)

Monoisotopic Mass: 401.93 Da

Molecular Ion [M+H]⁺: 403.93 (¹²⁷I, ³⁵Cl)

Isotopic Pattern Analysis
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The presence of one Chlorine atom creates a distinct 3:1 ratio between the M and M+2 peaks.

m/z 403.9 (100%): Contains ³⁵Cl.

m/z 405.9 (33%): Contains ³⁷Cl.

Fragmentation Pathway (Graphviz)
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Figure 2: Primary fragmentation pathways expected in ESI-MS. The cleavage of the C-I bond

and the amide bond are the dominant energetic events.

Part 3: References & Validation Sources
To validate the protocols and data ranges provided above, the following authoritative sources

on benzanilide synthesis and halogenated aromatic spectroscopy were utilized.

BenchChem Protocols.Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-

nitrobenzonitrile. (Protocol for acid-side precursor synthesis and amide handling).

Royal Society of Chemistry (RSC).A practical route to 2-iodoanilines via transition-metal-free

decarboxylative iodination. (NMR data for the 2-iodoaniline fragment).
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National Institutes of Health (NIH) - PubChem.N-(2-Iodophenyl)benzamide SpectraBase.

(Analogous spectral data for the N-(2-iodophenyl) moiety).

Journal of Molecular Structure.Two new benzamides: Synthesis, spectroscopic

characterization, X-ray diffraction. (General IR/NMR shift logic for substituted benzanilides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b11027794?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11027794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

